2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid
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Overview
Description
2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a fluoro group, a pyridazin-3-yloxy group, and a pyrrolidin-1-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid typically involves multiple steps:
Formation of the Pyridazin-3-yloxy Intermediate: This step involves the reaction of pyridazine with an appropriate alkylating agent to introduce the pyridazin-3-yloxy group.
Synthesis of the Pyrrolidin-1-ylsulfonyl Intermediate: This step involves the sulfonylation of pyrrolidine using a sulfonyl chloride reagent.
Coupling of Intermediates: The pyridazin-3-yloxy and pyrrolidin-1-ylsulfonyl intermediates are then coupled to the benzoic acid core, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its functional groups may allow it to be used in the synthesis of advanced materials, such as polymers or nanomaterials.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid: shares similarities with other benzoic acid derivatives that have fluoro, pyridazin-3-yloxy, and pyrrolidin-1-ylsulfonyl groups.
Other Fluorinated Benzoic Acids: Compounds with similar structures but different substituents on the benzoic acid core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-fluoro-5-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O5S/c16-13-4-3-11(8-12(13)15(20)21)25(22,23)19-7-5-10(9-19)24-14-2-1-6-17-18-14/h1-4,6,8,10H,5,7,9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOBBTCQJQSOCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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